L,L-Dityrosine-13C12 Dihydrochloride is a stable isotope-labeled derivative of dityrosine, a compound formed by the oxidative coupling of two tyrosine residues. This compound is characterized by the presence of two carbon-13 isotopes, which allows for its use in various analytical and biological studies. Dityrosine itself is known for its role in protein structure and function, particularly in the stabilization of protein conformations through cross-linking. The dihydrochloride form indicates that the compound is associated with two hydrochloric acid molecules, enhancing its solubility and stability in aqueous solutions.
L,L-Dityrosine has been implicated in various biological activities:
The synthesis of L,L-Dityrosine-13C12 Dihydrochloride typically involves:
L,L-Dityrosine-13C12 Dihydrochloride has several applications:
Interaction studies involving L,L-Dityrosine focus on its role in protein-protein interactions and its effects on enzymatic activity. Research has shown that:
Several compounds share structural or functional similarities with L,L-Dityrosine. Here are some notable examples:
Compound Name | Structure/Characteristics | Uniqueness |
---|---|---|
O,O'-Dityrosine | Another dimer of tyrosine; differs by linkage type | Forms different types of cross-links |
3-Nitrotyrosine | A nitro derivative of tyrosine; involved in nitrative stress | Indicates different oxidative damage pathways |
L-Tyrosine | Precursor amino acid; does not have the dimeric structure | Essential amino acid; involved in neurotransmitter synthesis |
L-Dihydroxyphenylalanine | A precursor to neurotransmitters; structurally related | Plays a direct role in dopamine production |
L,L-Dityrosine stands out due to its specific role as a marker for oxidative stress and its unique ability to stabilize protein structures through cross-linking mechanisms. Its stable isotope labeling further enhances its utility in metabolic research compared to its analogs .
L,L-Dityrosine-13C12 Dihydrochloride exhibits distinctive fluorescence properties that serve as powerful analytical tools for detection and quantification. The compound demonstrates characteristic blue fluorescence with excitation maxima at 320-325 nanometers and emission maxima ranging from 400-420 nanometers [1] [2]. This fluorescence arises from the unique biphenyl cross-link structure formed between two tyrosine residues, which creates an extended π-conjugated system absent in monomeric tyrosine.
The fluorescence quantum yield of dityrosine is notably higher than that of free tyrosine, making it an excellent biomarker for oxidative protein modifications [3] [4]. The emission spectrum typically shows a single broad peak centered around 410 nanometers when excited at 320 nanometers, with the exact wavelength depending on the local environment and pH conditions [1] [5]. In protein systems, dityrosine fluorescence has been observed with emission maxima ranging from 405-410 nanometers, demonstrating the environmental sensitivity of this chromophore [2] [6].
The fluorescence intensity of L,L-Dityrosine-13C12 Dihydrochloride shows significant pH dependence, with optimal intensity observed in the pH range of 6.5-7.5, and sharp decreases at higher pH values [7]. This pH sensitivity reflects the ionization behavior of the phenolic hydroxyl groups within the dityrosine structure. Temperature effects on fluorescence are moderate, with the compound maintaining stable emission characteristics under physiological conditions.
Notably, the carbon-13 isotopic labeling in the compound does not significantly affect the fluorescence properties, as the isotopic substitution occurs in the aromatic ring carbons rather than affecting the electronic transitions responsible for fluorescence [8]. This characteristic makes the labeled compound valuable for mass spectrometric studies while preserving the spectroscopic detection capabilities.
The ultraviolet-visible absorption spectrum of L,L-Dityrosine-13C12 Dihydrochloride displays multiple characteristic absorption bands that reflect the electronic structure of the biphenyl chromophore. The primary absorption maximum occurs at 275-280 nanometers, corresponding to the ¹Lₐ transition in the phenol rings, with an extinction coefficient of approximately 1285-1400 liters per mole per centimeter [9] [10].
A secondary absorption band appears at 220-230 nanometers, assigned to the ¹Lᵦ transition, with a significantly higher extinction coefficient of 10679 liters per mole per centimeter [9]. Additionally, a tertiary absorption feature is observed in the deep ultraviolet region at 193-200 nanometers, exhibiting an exceptionally high extinction coefficient of 57279 liters per mole per centimeter [9].
The most diagnostic feature for dityrosine identification is the characteristic absorption band at 325-330 nanometers, which arises from the extended conjugation in the biphenyl linkage [11]. This band is absent in monomeric tyrosine and serves as a definitive spectroscopic marker for dityrosine formation. The intensity and position of this band are sensitive to the local environment and can shift based on pH conditions and solvent polarity [12].
pH-dependent absorption changes are particularly pronounced in the 285-295 nanometer region, where tyrosine ionization affects the electronic transitions [10]. The compound shows increased absorption maxima and molar extinction coefficients when pH increases from 6 to 13, reflecting the deprotonation of phenolic groups [12]. These spectral changes make ultraviolet-visible spectroscopy a valuable tool for studying the protonation state and environmental interactions of dityrosine residues.
The nuclear magnetic resonance spectrum of L,L-Dityrosine-13C12 Dihydrochloride provides detailed structural information through the carbon-13 enrichment, which significantly enhances spectral resolution and sensitivity. The aromatic carbon signals appear in distinct chemical shift ranges that reflect the electronic environment and substitution patterns of the biphenyl system [13] [14].
The C1 aromatic carbons resonate in the 130-140 parts per million range, while C2 and C5 aromatic carbons appear at 115-125 parts per million [14] [15]. The C3 aromatic carbons, which bear the hydroxyl substituents, show chemical shifts in the 155-165 parts per million region, consistent with the electron-donating effect of the phenolic oxygen [14]. The C4 aromatic carbons, which form the biphenyl linkage, exhibit chemical shifts in the 150-160 parts per million range, reflecting the influence of the cross-link formation [13].
The aliphatic carbons show characteristic patterns with Cα carbons appearing at 55-60 parts per million and Cβ carbons at 35-40 parts per million [14] [15]. The carbon-13 isotopic labeling provides enhanced resolution for these signals, allowing detailed analysis of coupling patterns and molecular dynamics [16] [17].
Two-dimensional nuclear magnetic resonance experiments, particularly heteronuclear single quantum coherence and heteronuclear multiple bond correlation spectroscopy, reveal the connectivity patterns that definitively distinguish dityrosine from related structures such as isodityrosine [13]. The cross-peak patterns between aromatic protons and carbons confirm the biphenyl linkage rather than an ether linkage, providing unequivocal structural characterization [13].
Temperature-dependent nuclear magnetic resonance studies show that the compound maintains structural integrity under physiological conditions, with moderate temperature dependence for aromatic signals and minimal effects on aliphatic carbons [18]. The carbon-13 labeling enables detailed relaxation studies that provide insights into molecular dynamics and local motion within the dityrosine structure [18] [17].
The infrared spectrum of L,L-Dityrosine-13C12 Dihydrochloride exhibits characteristic vibrational bands that serve as diagnostic fingerprints for structural identification and environmental analysis. The phenolic hydroxyl stretch appears as a broad, strong absorption in the 3200-3600 wavenumber region, with the exact position and width dependent on hydrogen bonding interactions [19] [20].
The carboxyl carbonyl stretch manifests as a strong band at 1685-1710 wavenumbers, showing pH sensitivity due to the ionization behavior of the carboxylic acid groups [21] [22]. Aromatic carbon-carbon stretching vibrations appear as strong absorptions in the 1500-1620 wavenumber region, with multiple bands reflecting the complex vibrational coupling in the biphenyl system [20] [23].
A particularly diagnostic band appears at 1435 wavenumbers, which has been specifically assigned to the biphenyl carbon-carbon stretch and serves as a definitive marker for dityrosine cross-link formation [19]. This band is absent in monomeric tyrosine and provides unambiguous evidence for the biphenyl linkage structure.
The phenolic carbon-oxygen stretch appears as a medium-intensity band in the 1200-1300 wavenumber region, while aromatic carbon-hydrogen deformation modes contribute bands in the 1000-1100 wavenumber range [20] [24]. The amino group stretching vibrations appear as medium-intensity bands in the 3300-3500 wavenumber region, showing sensitivity to pH and hydrogen bonding conditions [21].
Aliphatic carbon-hydrogen stretching modes contribute weak to medium intensity bands in the 2900-3000 wavenumber region, providing information about the amino acid backbone structure [21] [25]. The infrared spectrum shows minimal isotope effects from the carbon-13 labeling, as the mass changes do not significantly shift the vibrational frequencies of carbon-containing bonds [20].